N-methyl-N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}cyclopropanesulfonamide
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Description
1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and medicinal chemistry .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Physical And Chemical Properties Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Scientific Research Applications
Applications in Petrochemical Processing
The compound contains a pyrrolidinyl group, similar to N-Methyl-2-pyrrolidone . N-Methyl-2-pyrrolidone is used in the petrochemical industry for the recovery of certain hydrocarbons, such as 1,3-butadiene and acetylene . It’s also used to absorb hydrogen sulfide from sour gas and hydrodesulfurization facilities .
Use in Polymer Dissolution
N-Methyl-2-pyrrolidone, due to its good solvency properties, is used to dissolve a wide range of polymers . This suggests that our compound could potentially have similar applications.
Potential in Synthesis of Energetic Salts
The compound contains a 5-methyl-1,2,4-oxadiazol-3-yl group, which has been used in the synthesis of energetic salts . These energetic salts are based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan .
Applications in Drug Synthesis
The compound contains a N-methyl group, similar to N-Methyl-1-naphthalenemethylamine . N-Methyl-1-naphthalenemethylamine has been used in the preparation of key intermediates required for the synthesis of terbinafine , suggesting potential applications in pharmaceutical synthesis.
properties
IUPAC Name |
N-methyl-N-[1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-9-13-12(14-19-9)8-16-6-5-10(7-16)15(2)20(17,18)11-3-4-11/h10-11H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGDFWJJOBOSSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CCC(C2)N(C)S(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-{1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}cyclopropanesulfonamide |
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